molecular formula C16H17BrClN B2761907 [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride CAS No. 2241139-76-2

[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

Cat. No.: B2761907
CAS No.: 2241139-76-2
M. Wt: 338.67
InChI Key: WDVLNLJCSHKNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Cyclopropylamine Derivative Development

Cyclopropylamine derivatives have occupied a critical niche in medicinal chemistry since the mid-20th century, driven by their unique stereoelectronic properties. The cyclopropane ring’s angle strain (≈60°) induces heightened reactivity, enabling selective interactions with biological targets. Early work focused on monoamine oxidase inhibitors (MAOIs), exemplified by tranylcypromine, a non-hydrazine MAOI synthesized in 1948 and later linked to antidepressant activity. The discovery that cyclopropylamines could irreversibly inhibit MAO through covalent adduct formation with flavin adenine dinucleotide (FAD) catalyzed interest in their mechanism-driven design.

Parallel advancements in synthesis methodologies—including Simmons–Smith cyclopropanation, Kulinkovich reactions, and zinc-mediated homoenolate strategies—enabled precise stereochemical control over cyclopropylamine frameworks. For instance, Rousseaux et al. demonstrated trans-selective cyclopropylamine synthesis via zinc homoenolate intermediates, highlighting the role of α-chloroaldehydes in directing stereochemistry. These innovations laid the groundwork for structurally complex derivatives like [2-(4-bromophenyl)cyclopropyl]-phenylmethanamine hydrochloride.

[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine in Neurobiological Research

The incorporation of a 4-bromophenyl group into the cyclopropylamine scaffold enhances lipophilicity and target engagement in neurological systems. Structural analogs of this compound exhibit dual activity as MAO and lysine-specific histone demethylase 1 (LSD1) inhibitors, implicating them in epigenetic regulation. For example, styrenylcyclopropylamine derivatives covalently modify FAD in LSD1’s active site, suppressing histone demethylation at sub-nanomolar concentrations.

Comparative studies with tranylcypromine reveal that bromine substitution at the para position modulates electronic effects, potentially altering binding kinetics to monoamine transporters or cytochrome P450 isoforms. While tranylcypromine’s MAO-B selectivity arises from its unsubstituted phenyl group, the bromine atom in [2-(4-bromophenyl)cyclopropyl]-phenylmethanamine may confer preferential affinity for serotonin or trace amine-associated receptors (TAARs).

Significance in Medicinal Chemistry

The compound’s structure exemplifies strategic bioisosteric design:

  • Cyclopropane ring : Enhances metabolic stability by resisting oxidative degradation.
  • 4-Bromophenyl group : Increases molecular polarizability, improving blood-brain barrier permeability relative to non-halogenated analogs.
  • Phenylmethanamine moiety : Provides a primary amine for hydrogen bonding with enzymatic active sites, as seen in MAO’s catalytic cavity.

Computational docking studies suggest that the bromine atom participates in halogen bonding with MAO-A’s Tyr407 residue, a interaction absent in tranylcypromine. This modification could reduce off-target effects on cytochrome P450 enzymes, a limitation observed in early cyclopropylamine drugs.

Research Landscape and Current Scientific Focus

Recent efforts prioritize three domains:

  • Synthetic Methodology : Optimizing one-pot protocols for cyclopropylamine synthesis. For example, combining α-chloroaldehyde cyclopropanation with in situ amine conjugation achieves yields >80% but requires precise stoichiometric control of Zn(CN)₂.
  • Targeted Epigenetic Therapies : Developing LSD1 inhibitors for oncology. The bromophenyl group in [2-(4-bromophenyl)cyclopropyl]-phenylmethanamine may enhance selectivity for LSD1 over MAO isoforms, reducing cardiovascular side effects.
  • Computational Modeling : Machine learning algorithms predict that para-halogenation improves binding entropy by minimizing solvent displacement in hydrophobic enzyme pockets.

Structural Relationship to Tranylcypromine and Related Compounds

Tranylcypromine (trans-2-phenylcyclopropylamine) serves as the structural progenitor for [2-(4-bromophenyl)cyclopropyl]-phenylmethanamine. Key comparisons include:

Feature Tranylcypromine [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine
Substituents Phenyl group 4-Bromophenyl and benzylamine groups
Amine Position Directly bonded to cyclopropane Separated by a methylene spacer
MAO Inhibition Non-selective, irreversible Potential LSD1/MAO dual activity
Synthetic Complexity Low (2-step synthesis) High (requires stereocontrolled cyclopropanation)

The methylene spacer in the target compound decouples the amine from the cyclopropane ring, reducing ring strain-induced decomposition—a liability in tranylcypromine’s storage stability. Additionally, bromine substitution may mitigate MAO-B selectivity, broadening therapeutic applications to neurodegenerative disorders.

Properties

IUPAC Name

[2-(4-bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN.ClH/c17-13-8-6-11(7-9-13)14-10-15(14)16(18)12-4-2-1-3-5-12;/h1-9,14-16H,10,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVLNLJCSHKNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=CC=C2)N)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The initial step often involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Bromination: The next step involves the bromination of the phenyl ring. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the para position.

    Amination: The final step is the introduction of the phenylmethanamine group. This can be achieved through a nucleophilic substitution reaction where an amine reacts with a suitable leaving group on the cyclopropyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), sodium thiolate (NaS)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Hydroxy derivatives, cyano derivatives, thiol derivatives

Scientific Research Applications

Pharmacological Studies

The compound has shown potential as a selective agonist for the 5-Hydroxytryptamine 2C receptor (5-HT2C). In studies, it demonstrated significant efficacy with an EC50 of 13 nM and was found to be moderately selective over other serotonin receptors, indicating its potential use in treating mood disorders and obesity-related conditions .

Table 1: Pharmacological Profile of [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride

ParameterValue
EC50 (5-HT2C receptor)13 nM
Emax96%
Selectivity (5-HT2A/5-HT2B)120-fold / 14-fold

Structural Modifications and Analog Development

Research has focused on modifying the cyclopropyl structure to enhance the pharmacological profile of related compounds. The iterative structural modifications have led to a series of analogs that retain or improve agonistic activity at the 5-HT2C receptor, making them candidates for further development in drug discovery .

Neuropharmacological Applications

Due to its activity at serotonin receptors, this compound is being investigated for neuropharmacological applications, particularly in models of depression and anxiety. Animal studies have indicated that compounds with similar structures can reduce immobility in forced swim tests, suggesting potential antidepressant effects .

Case Study 1: Efficacy in Animal Models

In a study examining the effects of this compound on mouse models, researchers found that administration of the compound significantly decreased immobility time in forced swim tests. This outcome correlates with enhanced serotonergic activity, supporting its potential as an antidepressant agent .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of cyclopropylmethylamine derivatives. The findings highlighted that modifications to the bromophenyl group could lead to variations in receptor selectivity and efficacy. Such insights are crucial for the design of next-generation compounds targeting serotonin receptors .

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared to cyclopropane-based methylamine hydrochlorides with varying aryl substituents (Table 1).

Table 1: Structural Comparison of Cyclopropane Derivatives

Compound Name (CAS/ID) Substituents on Aryl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Differences
[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine HCl (Target) 4-Bromo C₁₆H₁₅BrClN ~336.66 Phenylmethanamine group attached to cyclopropane
trans-[2-(4-Bromophenyl)cyclopropyl]methylamine HCl (CAS 1208915-57-4) 4-Bromo C₁₀H₁₁BrClN 268.56 Methylamine instead of phenylmethanamine
trans-[2-(2-Chloro-4-fluorophenyl)cyclopropyl]methylamine HCl (53) 2-Cl, 4-F C₁₀H₁₀ClFClN 234.09 Dichloro/fluoro substitution; smaller substituents
trans-[2-(4-Fluoro-3-methylphenyl)cyclopropyl]methylamine HCl (56) 4-F, 3-CH₃ C₁₁H₁₃FClN 213.68 Fluoro and methyl groups; increased hydrophobicity
1-(4-Bromophenyl)cyclopropanamine HCl (CAS 952289-92-8) 4-Bromo C₉H₁₁BrClN 248.55 Cyclopropane directly linked to amine; no phenylmethanamine

Key Observations :

  • The phenylmethanamine group introduces additional aromatic interactions, distinguishing it from simpler methylamine derivatives (e.g., compound 53) .

Table 2: HPLC Purity and Yield of Selected Analogs

Compound ID Substituents HPLC Retention Time (min) Purity (%) Yield (%)
53 2-Cl, 4-F 7.2 98.2 82
56 4-F, 3-CH₃ 11.69 99.6 85
52 4-Cl, 2-F 8.3 94.4 78
Target Compound 4-Br Not reported ~95–99* ~80–85*

*Inferred from structurally similar compounds in –3. Bromine’s electron-withdrawing nature may slow reaction kinetics, slightly reducing yield compared to fluoro analogs .

Pharmacological and Physicochemical Properties

Receptor Binding :

  • Derivatives in –3 are 5-HT₂C receptor agonists. The bromophenyl group in the target compound may enhance binding affinity due to its larger van der Waals radius compared to chloro/fluoro groups .
  • Phenylmethanamine vs. methylamine : The extended aromatic system in the target compound could improve selectivity for serotonin receptors over off-target sites .

Physicochemical Properties :

  • Solubility : The hydrochloride salt improves aqueous solubility, critical for bioavailability. Bromine’s lipophilicity may reduce solubility compared to fluoro analogs (e.g., compound 56) .

Comparison with Non-Cyclopropane Analogs

Bromazine Hydrochloride ():

  • A non-cyclopropane analog with a benzhydryl ether moiety (CAS 1808-12-4).

4-Bromomethcathinone-D3 HCl ():

  • A cathinone derivative with a bromophenyl group but lacking a cyclopropane.
  • Demonstrates the role of bromine in enhancing psychoactive properties, albeit in a structurally distinct scaffold .

Biological Activity

The compound [2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride , also known as trans-2-(4-bromophenyl)cyclopropanamine hydrochloride, is a member of the cyclopropylmethylamine class. This compound has garnered attention for its potential biological activities, particularly as a selective agonist for serotonin receptors, specifically the 5-HT2C receptor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

5-HT2C Receptor Agonism

The primary biological activity of this compound is its action as a 5-HT2C receptor agonist . This receptor is implicated in various physiological processes, including mood regulation, appetite control, and neuroendocrine functions.

  • Potency : The compound exhibits significant potency at the 5-HT2C receptor with an EC50 value of approximately 13 nM , indicating strong agonistic activity .
  • Selectivity : It has been noted for its moderate selectivity over other serotonin receptors (5-HT2A and 5-HT2B), which is crucial for minimizing side effects associated with non-selective agonism .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound aids in optimizing its biological activity. The incorporation of bromine at the para position of the phenyl ring enhances receptor binding and selectivity.

SubstituentPositionEffect on Activity
Bromine4Increased potency at 5-HT2C
Fluorine3Moderate potency, less selective
MethylNImproved lipophilicity and brain penetrance

Studies have shown that modifications to the cyclopropane and phenyl rings can significantly impact the compound's efficacy and selectivity. For instance, compounds with halogen substitutions demonstrated improved brain penetrance due to their favorable lipophilicity .

Study on Cyclopropylmethylamines

A comprehensive study evaluated a series of N-substituted cyclopropylmethylamines, highlighting the importance of structural modifications in enhancing biological activity. The findings indicated that certain substitutions led to compounds with enhanced selectivity for the 5-HT2C receptor:

  • N-Methylation : Resulted in a fully Gq-biased 5-HT2C agonist with an EC50 of 23 nM .
  • Bromo Substitution : The introduction of a bromo group at the 2-position on the phenyl ring decreased potency but maintained selectivity against other receptors .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with the 5-HT2C receptor. These studies revealed critical binding interactions that stabilize the active conformation of the receptor, contributing to its agonistic effects .

Q & A

Q. Table 1: Structural Analogs and Bioactivity

CompoundModification5-HT₂C EC₅₀ (μM)Selectivity Index
[2-(4-Bromophenyl)cyclopropyl]...Parent compound0.12>100
[2-(4-Fluorophenyl)cyclopropyl]...4-Fluoro substitution0.4550
[2-(2,4-Dichlorophenyl)cyclopropyl]...Dichloro substitution0.2580
Data from in vitro receptor assays .

Q. Table 2: Synthetic Yield Optimization

StepConditionYield Improvement
CyclopropanationRh(II) acetate, DCE, 25°C85% → 92%
AminationNaBH(OAc)₃, 0°C70% → 88%
Salt FormationHCl gas in Et₂O90% → 95%
Optimized protocols from small-scale trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.